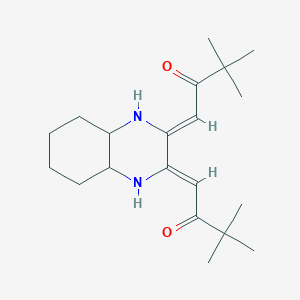![molecular formula C13H14N4O5 B11502483 4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B11502483.png)
4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a carboxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the carboxyphenylpropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-oxadiazole: Shares the oxadiazole ring but differs in the substituents.
4-Carboxy-2-phenylpropylamine: Similar in the carboxyphenylpropyl moiety but lacks the oxadiazole ring.
Uniqueness
4-Amino-3-[(3-carboxy-2-phenylpropyl)carbamoyl]-1,2,5-oxadiazol-2-ium-2-olate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14N4O5 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4-[(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C13H14N4O5/c14-12-11(17(21)22-16-12)13(20)15-7-9(6-10(18)19)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,16)(H,15,20)(H,18,19) |
InChI Key |
RKWIVQIJVHDWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)C2=[N+](ON=C2N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11502406.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11502408.png)
![1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11502411.png)
![1,1'-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole]](/img/structure/B11502413.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11502422.png)
![[1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester](/img/structure/B11502429.png)
![2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11502430.png)
![ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B11502432.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11502439.png)

![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11502443.png)
![ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11502445.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11502448.png)
![3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile](/img/structure/B11502451.png)
